Comparative Lipophilicity: LogP Value of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate vs. Non-Brominated Parent
The target compound (methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate) exhibits a calculated LogP value of 2.65190 [1]. In contrast, the non-brominated parent compound, methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0), has a lower LogP of approximately 1.46 [2]. This difference arises from the bromine substituent, which increases molecular hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.65190 (calculated) |
| Comparator Or Baseline | Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0): ~1.46 |
| Quantified Difference | ΔLogP ≈ 1.19 units higher |
| Conditions | Calculated LogP values; experimental conditions not directly comparable. |
Why This Matters
A higher LogP value indicates increased membrane permeability and potentially altered pharmacokinetics for compounds derived from this building block, a critical parameter for medicinal chemistry prioritization.
- [1] Chemsrc. methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate. CAS 61346-40-5. Available at: https://m.chemsrc.com/mip/cas/61346-40-5_1165395.html View Source
- [2] PMC Table 1. LogP data for related compounds. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3172981/table/T1/ View Source
